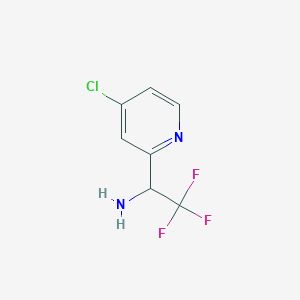

1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine is a chemical compound characterized by the presence of a chloropyridine ring and a trifluoroethanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine typically involves the reaction of 4-chloropyridine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation or crystallization ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its biological activity. The chloropyridine ring may interact with various biological targets, influencing enzyme activity and receptor binding. Preliminary studies have indicated potential pharmacological effects that warrant further investigation through specific biological assays.

Case Study: Anticancer Activity

A study explored the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it could effectively reduce the viability of certain cancer cell lines, suggesting its potential as an anticancer agent. Detailed mechanisms of action are still under investigation.

Organic Synthesis

1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine has been utilized in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group allows for unique reactivity patterns that can be exploited in synthetic pathways.

Synthesis Pathways

The synthesis typically involves:

- Formation of the chloropyridine moiety.

- Introduction of the trifluoromethyl group through nucleophilic substitution reactions.

- Final amination steps to yield the desired product.

Analytical Chemistry

The compound has applications in analytical chemistry as well. It has been used as a derivatizing agent for carboxylic acids in environmental samples, enhancing detection methods through electron-capture detection techniques.

Case Study: Environmental Monitoring

In one study, this compound was employed to derivatize aqueous carboxylic acids for improved analysis of pollutants in water samples. This method demonstrated increased sensitivity and specificity in detecting low concentrations of contaminants.

Fluorine Chemistry

The presence of fluorine in the compound plays a critical role in its chemical behavior and interaction with biological systems. Fluorinated compounds are known for their unique properties such as increased lipophilicity and metabolic stability, which can enhance drug-like characteristics.

Research Insights

Research indicates that fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated analogs. This has implications for drug development, particularly in creating more effective therapeutics with improved bioavailability .

Mécanisme D'action

The mechanism of action of 1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The chloropyridine ring may also contribute to the compound’s overall reactivity and stability, influencing its biological activity.

Comparaison Avec Des Composés Similaires

4-Chloro-2-pyridinemethanamine: Shares the chloropyridine structure but lacks the trifluoroethanamine group.

2,2,2-Trifluoroethylamine: Contains the trifluoroethanamine group but lacks the chloropyridine ring.

Uniqueness: 1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine is unique due to the combination of the chloropyridine ring and the trifluoroethanamine group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Activité Biologique

1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆ClF₃N₂

- Molecular Weight : 210.58 g/mol

- CAS Number : 1213528-71-2

The compound exhibits significant biological activity primarily through its interaction with specific biological targets. Recent studies have indicated that compounds structurally similar to this compound can inhibit the lactate transporter PfFNT in Plasmodium falciparum, the malaria-causing parasite. This inhibition leads to an increase in cytosolic acidity, which disrupts the parasite's metabolic processes and ultimately results in cell death .

Table 1: Biological Activity of Related Compounds

| Compound | EC50 (nM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| 1-(4-Chloropyridin-2-YL)-... | 14.8 | PfFNT Inhibition | |

| Chloroquine | 50 | Heme Detoxification | |

| Cipargamin | 30 | Na+/H+ ATPase Inhibition |

Case Study: Efficacy Against Malaria

In a study involving mouse models infected with P. falciparum, administration of this compound showed promising results. The compound was administered at doses of 50 and 150 mg/kg over four days. The higher dose led to a significant reduction in parasitemia levels, demonstrating its potential as an effective antimalarial agent .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a short half-life of approximately 2-4 hours in vivo. This rapid clearance may limit its effectiveness unless administered at appropriate intervals or combined with other agents to enhance bioavailability .

Toxicological Profile

The cytotoxicity of this compound has been assessed in various cell lines. The compound displayed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Future Directions

Given the promising biological activity of this compound against malaria parasites and its manageable toxicity profile, future research should focus on:

- Structural Modifications : To enhance metabolic stability and bioavailability.

- Combination Therapies : Exploring synergistic effects with existing antimalarial drugs.

- Broader Applications : Investigating potential applications in other diseases where similar mechanisms might be exploited.

Propriétés

IUPAC Name |

1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJAKRJDZPEGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.